molecular formula C5H3ClN4 B1422311 5-Chlorotetrazolo[1,5-a]pyridine CAS No. 35235-72-4

5-Chlorotetrazolo[1,5-a]pyridine

Cat. No.: B1422311
CAS No.: 35235-72-4
M. Wt: 154.56 g/mol
InChI Key: CFGUHISEVBSRKR-UHFFFAOYSA-N
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Description

5-Chlorotetrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of tetrazolopyridines. It is characterized by the presence of a tetrazole ring fused to a pyridine ring, with a chlorine atom attached at the 5-position of the tetrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chlorotetrazolo[1,5-a]pyridine typically involves the cyclization of pyridine N-oxides with azides. One common method is the treatment of pyridine N-oxides with 4-toluene sulfonyl chloride and sodium azide in toluene at elevated temperatures. This reaction efficiently produces tetrazolopyridines, including this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Chlorotetrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

    Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at moderate temperatures.

    Cycloaddition Reactions: Reagents such as azides and alkynes are used under thermal or catalytic conditions.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are employed under controlled conditions.

Major Products Formed

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a promising candidate for drug development, particularly as inhibitors of specific enzymes or receptors.

    Materials Science: Its photophysical properties are of interest for the development of new materials with applications in optoelectronics and photonics.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It is used as an intermediate in the synthesis of more complex molecules with industrial relevance

Mechanism of Action

The mechanism of action of 5-Chlorotetrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing its binding affinity and specificity. The chlorine atom at the 5-position can also participate in halogen bonding, further modulating its activity. These interactions can lead to the inhibition or activation of biological pathways, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 5-Chlorotetrazolo[1,5-a]pyridine

This compound is unique due to its specific substitution pattern and the presence of the tetrazole ring, which imparts distinct electronic and steric properties. These features make it a versatile scaffold for the development of new compounds with tailored properties for various applications.

Properties

IUPAC Name

5-chlorotetrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-4-2-1-3-5-7-8-9-10(4)5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGUHISEVBSRKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=NN2C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677633
Record name 5-Chlorotetrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35235-72-4
Record name 5-Chlorotetrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-[1,2,3,4]tetrazolo[1,5-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the key reaction pathway of 5-Chlorotetrazolo[1,5-a]pyridine under photochemical conditions?

A1: The research demonstrates that this compound, under photochemical conditions, undergoes a rearrangement to form 1H-3-cyanopyrroles. [] This rearrangement proceeds through a transient 1,3-diazepine intermediate, as evidenced by ¹⁵N-labelling experiments. []

Q2: Are there any structural studies confirming the formation of 1,3-diazepines from related compounds?

A2: Yes, the research confirmed the structure of a 1,3-diazepine derivative, 2-isopropoxy-4-dimethylamino-5H-1,3-diazepine, using X-ray crystallography. [] This provides structural evidence supporting the formation of 1,3-diazepines as intermediates during the photochemical reactions of related tetrazolo[1,5-a]pyridines.

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